molecular formula C19H18O2 B1627585 1-Pentylanthracene-9,10-dione CAS No. 64111-86-0

1-Pentylanthracene-9,10-dione

Cat. No.: B1627585
CAS No.: 64111-86-0
M. Wt: 278.3 g/mol
InChI Key: INPHIYULSHLAHR-UHFFFAOYSA-N
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Description

1-Pentylanthracene-9,10-dione is a useful research compound. Its molecular formula is C19H18O2 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

64111-86-0

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

1-pentylanthracene-9,10-dione

InChI

InChI=1S/C19H18O2/c1-2-3-4-8-13-9-7-12-16-17(13)19(21)15-11-6-5-10-14(15)18(16)20/h5-7,9-12H,2-4,8H2,1H3

InChI Key

INPHIYULSHLAHR-UHFFFAOYSA-N

SMILES

CCCCCC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCCCCC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The strength of the oleum employed was 8.8%, and the concentration of amylbenzoylbenzoic acid in trichlorobenzene solution was 20%. To 447 grams of the oleum mixture there was added 406 grams of 20 % solution of amylbenzoylbenzoic acid in trichlorobenzene. The addition was made gradually over a 10 minute period while holding the temperature in the reaction mass below 20° C. The temperature was raised to 90° C and held at that level for 4 hours. Then, the reaction mixture was drowned in 2000 ml of cold water. The temperature was next adjusted to just below 70° C and the organic layer was separated by decantation. It was washed twice with 800 ml portions of water, then with 800 ml of water containing 5 grams of 30% sodium hydroxide and finally with another 800 ml of water. The washed trichlorobenzene-amylanthraquinone solution weighed 345 g. Vacuum distillation at 3 mm absolute pressure indicated 18.5% organic solids that were analyzed by vapor phase chromatography and found to be 94.2% amylanthraquinone. The yield of 100% of amylanthraquinone was 92.8% of theory.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
amylbenzoylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
447 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
amylbenzoylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2000 mL
Type
solvent
Reaction Step Five
Yield
100%

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